7-Hydroxy-4-(7-hydroxy-2-oxochromen-3-yl)chromen-2-one

Catalog No.
S12657805
CAS No.
M.F
C18H10O6
M. Wt
322.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Hydroxy-4-(7-hydroxy-2-oxochromen-3-yl)chromen-2...

Product Name

7-Hydroxy-4-(7-hydroxy-2-oxochromen-3-yl)chromen-2-one

IUPAC Name

7-hydroxy-3-(7-hydroxy-2-oxochromen-4-yl)chromen-2-one

Molecular Formula

C18H10O6

Molecular Weight

322.3 g/mol

InChI

InChI=1S/C18H10O6/c19-10-2-1-9-5-14(18(22)24-15(9)6-10)13-8-17(21)23-16-7-11(20)3-4-12(13)16/h1-8,19-20H

InChI Key

GMLZQCDQMOUUIC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1O)OC(=O)C(=C2)C3=CC(=O)OC4=C3C=CC(=C4)O

7-Hydroxy-4-(7-hydroxy-2-oxochromen-3-yl)chromen-2-one, often referred to as a coumarin derivative, is a complex organic compound characterized by its unique chromenone structure. This compound features two hydroxyl groups and a ketone group, which contribute to its chemical reactivity and biological activity. Coumarins, including this compound, are known for their diverse pharmacological properties and are often studied for their potential therapeutic applications.

Due to the presence of functional groups:

  • Oxidation: The hydroxyl group at the 7-position may be oxidized to form a ketone.
  • Reduction: The carbonyl group can be reduced to form a hydroxyl group.
  • Substitution: The compound can participate in nucleophilic substitution reactions where various nucleophiles can replace existing substituents.

Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. Substitution reactions can involve amines or thiols as nucleophiles .

7-Hydroxy-4-(7-hydroxy-2-oxochromen-3-yl)chromen-2-one exhibits significant biological activities, including:

  • Antimicrobial Properties: This compound has been evaluated for its effectiveness against various bacterial strains and fungi.
  • Anti-inflammatory Effects: It may modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.
  • Anticancer Activity: Research indicates that it could inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

The synthesis of 7-Hydroxy-4-(7-hydroxy-2-oxochromen-3-yl)chromen-2-one can be achieved through several methods:

  • Condensation Reactions: This involves the reaction of resorcinol with methyl benzoylacetate in the presence of sulfuric acid, followed by neutralization and purification.
  • Acylation Reactions: The compound can also be synthesized via acylation of 7-hydroxycoumarin derivatives with acetic anhydride or similar reagents under controlled conditions .

The applications of 7-Hydroxy-4-(7-hydroxy-2-oxochromen-3-yl)chromen-2-one span several fields:

  • Pharmaceuticals: Due to its biological activity, it is being investigated for use in drug development targeting infections, inflammation, and cancer.
  • Agricultural Chemistry: It may serve as a natural pesticide or fungicide due to its antimicrobial properties.
  • Material Science: Its unique chemical properties make it suitable for developing new materials or dyes .

Interaction studies have shown that 7-Hydroxy-4-(7-hydroxy-2-oxochromen-3-yl)chromen-2-one can bind to various biological macromolecules, influencing their activity. For example:

  • Enzyme Inhibition: The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects.
  • Receptor Binding: It may interact with receptors involved in inflammation and cancer pathways, modulating their signaling .

Several compounds share structural similarities with 7-Hydroxy-4-(7-hydroxy-2-oxochromen-3-yl)chromen-2-one. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
7-HydroxycoumarinContains one hydroxyl groupKnown for its strong antioxidant properties
4-MethylcoumarinMethyl group at position 4Exhibits different biological activities
6-MethylcoumarinMethyl group at position 6Used in flavoring and fragrance industries
Umbelliferone (7-Hydroxycoumarin)Hydroxyl group at position 7Exhibits photoprotective effects

Each of these compounds possesses distinct biological activities and applications, but the presence of multiple hydroxyl groups in 7-Hydroxy-4-(7-hydroxy-2-oxochromen-3-yl)chromen-2-one enhances its potential reactivity and biological efficacy compared to others .

7-Hydroxy-4-(7-hydroxy-2-oxochromen-3-yl)chromen-2-one is a bicoumarin derivative characterized by two fused coumarin units, each containing hydroxyl and oxo functional groups at specific positions. The molecular formula of this compound is C₁₉H₁₂O₆, with a molecular weight of 336.3 g/mol. Structurally, it consists of two chromen-2-one (coumarin) moieties linked at the C4 position of one unit and the C3 position of the other, creating a conjugated system that influences its photochemical and mechanochemical reactivity. The presence of hydroxyl groups at the C7 positions of both coumarin units enhances its hydrogen-bonding capacity, which is critical for its crystallographic behavior and supramolecular interactions.

Key structural features include:

  • Two coumarin cores with a shared oxygen atom at the linkage point.
  • Hydroxyl groups at the C7 positions, enabling participation in intramolecular and intermolecular hydrogen bonds.
  • Oxo groups at the C2 positions, contributing to electronic delocalization across the fused aromatic system.

Historical Context and Discovery

The synthesis of bicoumarins traces back to early investigations into dimeric natural products, but targeted synthesis of 7-hydroxy-4-(7-hydroxy-2-oxochromen-3-yl)chromen-2-one emerged more recently. Early methods relied on Pechmann condensation, which couples phenolic derivatives with β-keto esters under acidic conditions. However, the specificity required for synthesizing bicoumarins necessitated advanced catalytic systems.

A breakthrough occurred in 2010, when researchers synthesized a related bicoumarin, 7,7′-dihydroxy-4,4′-dimethyl-3,4-dihydro-2H,2′H-4,6′-bichromene-2,2′-dione, using polyphosphoric acid (PPA) as a catalyst. This work demonstrated that varying molar ratios of resorcinol and ethyl acetoacetate could yield structurally diverse bicoumarins, laying the groundwork for tailored synthesis of compounds like 7-hydroxy-4-(7-hydroxy-2-oxochromen-3-yl)chromen-2-one. Modern approaches now employ mechanochemical activation and photochemical triggers to achieve regioselective coupling, as seen in studies of coumarin dimers for stimulus-responsive applications.

Significance in Organic and Natural Product Chemistry

Bicoumarins occupy a unique niche in organic chemistry due to their dual functionality and stimulus-responsive behavior. For instance, coumarin dimers have been engineered as photomechanochemical AND gates, where dissociation occurs only under simultaneous mechanical force and specific wavelengths of light. This property enables precise control over reaction kinetics, making them valuable in drug delivery and materials science.

In natural product chemistry, bicoumarins are associated with anticoagulant, anticancer, and antifungal activities. While 7-hydroxy-4-(7-hydroxy-2-oxochromen-3-yl)chromen-2-one itself is synthetic, its structural analogs are found in plants and microbes, where they serve as defense metabolites. The compound’s ability to undergo reversible photodimerization further enhances its utility in designing light-responsive biomaterials.

Scope and Objectives of the Review

This review consolidates advances in the synthesis, structural characterization, and applications of 7-hydroxy-4-(7-hydroxy-2-oxochromen-3-yl)chromen-2-one. Emphasis is placed on:

  • Synthetic methodologies, including classical and modern mechanochemical routes.
  • Structure-property relationships, particularly the role of hydroxyl and oxo groups in reactivity.
  • Emerging applications in stimuli-responsive materials and biocatalysis.

Structural Elucidation and Molecular Characteristics

Molecular Architecture

The compound’s bicoumarin framework is stabilized by π-π stacking between the aromatic rings and intramolecular hydrogen bonds involving the hydroxyl and oxo groups. X-ray crystallography of analogous bicoumarins reveals a dihedral angle of 85–90° between the two coumarin planes, which minimizes steric strain while preserving conjugation. Substituents at the C3 and C4 positions critically influence this angle, as demonstrated by computational models of head-to-head versus head-to-tail dimer configurations.

Spectroscopic Properties

  • UV-Vis Spectroscopy: Absorption maxima at 310–330 nm and 250–270 nm correspond to π→π* transitions in the coumarin cores.
  • IR Spectroscopy: Stretching vibrations at 1680 cm⁻¹ (C=O) and 3200–3400 cm⁻¹ (O–H) confirm the presence of oxo and hydroxyl groups.
  • NMR Spectroscopy: ¹H NMR signals at δ 6.2–6.4 ppm (aromatic protons) and δ 10.2–10.5 ppm (hydroxyl protons) are characteristic of bicoumarins.

Synthetic Pathways and Methodological Advances

Classical Synthesis Approaches

The Kostanecki-Robinson reaction has been widely used to synthesize coumarin derivatives. For bicoumarins, this involves coupling a phenolic ketone with an aliphatic anhydride under basic conditions. For example, resorcinol derivatives react with ethyl acetoacetate in the presence of PPA to yield bicoumarins with >70% efficiency.

Modern Mechanochemical and Photochemical Techniques

Recent advances leverage ultrasound- and microwave-assisted synthesis to reduce reaction times and improve yields. For instance, FeF₃-catalyzed reactions under solvent-free conditions achieve near-quantitative yields of coumarin dimers within minutes. Photochemical methods, such as UV-induced [2+2] cycloaddition, enable precise control over dimerization regiochemistry.

Functional Applications and Mechanistic Insights

Stimuli-Responsive Material Applications

The compound’s force-dependent dissociation makes it ideal for photomechanochemical gating. Under tensile stress, the dimer cleaves to release reactive coumarin monomers, which subsequently undergo photolysis to liberate payload molecules (e.g., aniline). This dual-stimulus responsiveness is exploited in self-healing polymers and controlled-release hydrogels.

Biological Activity and Natural Product Relevance

While direct studies on 7-hydroxy-4-(7-hydroxy-2-oxochromen-3-yl)chromen-2-one are limited, related bicoumarins exhibit tyrosinase inhibition and antiproliferative effects against cancer cell lines. Their planar structure facilitates intercalation into DNA, disrupting replication processes.

XLogP3

2.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

322.04773803 g/mol

Monoisotopic Mass

322.04773803 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-09-2024

Explore Compound Types